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Compound of Interest

2-(benzylcarbamoyl)pyridine-3-
Compound Name:

carboxylic Acid
CAS No.: 100872-65-9
Cat. No.: B176764

Get Quote

The core structure consists of a pyridine ring substituted at the C2 position with a carbamoyl
group (-CONHz) and at the C3 position with a carboxylic acid (-COOH).

Key Structural Feature: Intramolecular Hydrogen Bonding Unlike its isomer (3-
carbamoylpicolinic acid), 2-carbamoylnicotinic acid exhibits a dominant intramolecular
hydrogen bond. The amide N-H acts as a donor to the carboxylic C=0 acceptor. This
interaction planarizes the molecule, reduces its apparent polarity in non-polar solvents, and
significantly influences its stability against decarboxylation.

Table 1: Physicochemical Properties
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Property Value | Characteristic Notes

Often indexed as 2-

CAS Number 33225-86-6 S _
Carboxamidonicotinic acid.
Molecular Formula C7HeN20s3 MW: 166.13 g/mol .
] ] Decomposes to quinolinic
Melting Point 175-176 °C (dec.)[1] o )
imide upon prolonged heating.
The C2-amide exerts an
o electron-withdrawing effect,
Acidity (pKa) pKai = 3.5 (COOH) ) ) o ]
increasing acidity relative to
nicotinic acid.
Poor solubility in cold water
Solubility DMSO, DMF, hot water and non-polar organics
(Hexane).
The C2 carbonyl of quinolinic
Regiochemistry C2-Amide / C3-Acid anhydride is more electrophilic,

favoring this isomer.

Part 2: Synthetic Architectures

The synthesis of 2-carbamoylnicotinic acid derivatives relies on the controlled ring-opening of
quinolinic anhydride (2,3-pyridinedicarboxylic anhydride). This reaction is regioselective but
sensitive to temperature.

Core Synthesis: Regioselective Ammonolysis

Reaction of quinolinic anhydride with ammonia (or primary amines) yields 2-carbamoylnicotinic
acid as the major product.

» Kinetic Control: Reaction at low temperatures (0—10°C) favors the opening of the anhydride
at the more electrophilic C2 carbonyl.

o Thermodynamic Control: High temperatures often lead to ring closure back to quinolinic
imide (pyrrolo[3,4-b]pyridine-5,7-dione).
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Divergent Pathways

Once the 2-carbamoyl scaffold is established, it serves as a precursor for three distinct

chemical lineages:

e Hofmann Rearrangement (Pharma Route): Conversion of the C2-amide to a C2-amine using
hypobromite/hypochlorite. This yields 2-aminonicotinic acid, a precursor for kinase inhibitors
(e.g., Gefitinib analogs) and non-steroidal anti-inflammatory drugs (NSAIDS).

e Cyclization to Imidazolinones (Agro Route): Condensation with

-amino-nitriles followed by oxidative cyclization yields the Imazapyr class of herbicides.

o Dehydration: Treatment with SOCI2 or POCIs converts the amide to a nitrile, yielding 2-

cyanonicotinic acid.
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Figure 1: Divergent synthetic pathways from Quinolinic Anhydride. The 2-carbamoyl derivative

is the kinetic product of ammonolysis.

Part 3: Pharmacophore & Agrochemical Utility
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Agrochemicals: The ALS Inhibitors

The most commercially significant application of 2-carbamoylnicotinic acid derivatives is in the
synthesis of imidazolinone herbicides (e.g., Imazapyr, Imazethapyr).

o Mechanism: These compounds inhibit Acetolactate Synthase (ALS), a key enzyme in the
biosynthesis of branched-chain amino acids (valine, leucine, isoleucine) in plants.

o SAR (Structure-Activity Relationship): The carboxylic acid at C3 is essential for binding to the
ALS active site. The imidazolinone ring at C2 acts as a bioisostere, locking the conformation
to mimic the transition state of the enzyme's substrate.

Pharmaceuticals: Kinase & Enzyme Inhibitors

Derivatives synthesized via the 2-aminonicotinic acid route (post-Hofmann rearrangement) are

utilized in:

e EGFR Inhibitors: The pyrido[2,3-d]pyrimidine core, derived from condensing 2-aminonicotinic
acid with formamide, is a scaffold for tyrosine kinase inhibitors.

o Anti-inflammatories: Niflumic acid analogs often utilize the 2-amino-3-carboxy pyridine core.

Part 4: Analytical Protocols

To validate the synthesis of 2-carbamoylnicotinic acid, researchers must distinguish it from the
starting anhydride and the isomeric 3-carbamoyl! product.

Table 2: Analytical Fingerprint
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Technique Diagnostic Signal Interpretation

Carboxylic acid proton (highly

Amide protons (-CONH2).
Often appear as two distinct
7.6-8.0 ppm (bs, 2H) peaks due to restricted

rotation.

C6-H proton (alpha to

8.6-8.7 ppm (dd, 1H) nitrogen), characteristic of
pyridine.
C=0 stretch (Carboxylic Acid).
IR Spectroscopy 1720-1730 cm™? 2]
1660-1680 cm~1 C=0 stretch (Amide | band).

N-H stretch (Amide, typically
3200-3400 cm™1
double spike).

Mass Spectrometry m/z 167 [M+H]* ESI-MS positive mode.

Part 5: Experimental Workflow
Protocol: Synthesis of 2-Carbamoylnicotinic Acid

Objective: Regioselective opening of quinolinic anhydride.

Reagents:

¢ Quinolinic anhydride (2,3-pyridinedicarboxylic anhydride) [1.0 eq][3]
o Ammonium hydroxide (28% NHs aq.)[1] [Excess]

e Hydrochloric acid (12 M)

Step-by-Step Methodology:
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e Suspension: Suspend quinolinic anhydride (e.g., 7.45 g, 50 mmol) in 28% aqueous
ammonium hydroxide (40 mL).

e Reaction: Heat the mixture gently to 70°C for 10-15 minutes. The solid will dissolve as the
anhydride opens to form the ammonium salt of the amic acid.

o Critical Control Point: Do not reflux or heat for >30 minutes, as this promotes cyclization to
the imide (insoluble precipitate).

e Cooling: Cool the solution rapidly to 0°C in an ice bath.

e Precipitation: Acidify the solution dropwise with 12 M HCI to pH ~2-3. A white precipitate will
form.

o Note: The intramolecular H-bond makes the 2-carbamoyl isomer less soluble in water than
the 3-carbamoyl isomer, aiding purification.

« Isolation: Filter the white solid, wash with cold water (2 x 10 mL), and dry in a vacuum oven
at 60°C.

 Yield/Characterization: Expected yield 50-60%. Melting point should be 175-176°C.

Protocol: Hofmann Rearrangement to 2-Aminonicotinic
Acid

Objective: Conversion of amide to amine.

Dissolution: Dissolve 2-carbamoylnicotinic acid (1.0 eq) in 10% NaOH (4.0 eq) at 0°C.

e Bromination: Add bromine (Brz, 1.05 eq) or Sodium Hypochlorite (NaOCI) dropwise,
maintaining temperature <5°C.

o Rearrangement: Stir for 30 mins at 0°C, then heat to 70-80°C for 1 hour. Evolution of CO2
indicates decarboxylation of the isocyanate intermediate.

o Workup: Cool to room temperature and adjust pH to 5.0 with acetic acid. The product, 2-
aminonicotinic acid, precipitates as a cream-colored solid.
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Figure 2: Experimental logic for the Hofmann Rearrangement of 2-carbamoylnicotinic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. docnum.univ-lorraine.fr [docnum.univ-lorraine.fr]
e 2. hilarispublisher.com [hilarispublisher.com]

e 3. CN102453022B - Method for preparing imazethapyr - Google Patents
[patents.google.com]

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://hal.univ-lorraine.fr/tel-01752495/document
https://pubchem.ncbi.nlm.nih.gov/compound/Imazapyr
https://www.organic-chemistry.org/namedreactions/hofmann-rearrangement.shtm
https://pubs.rsc.org/en/content/articlelanding/2012/cc/c2cc31228j
https://www.scirp.org/journal/paperinformation.aspx?paperid=26265
https://www.benchchem.com/product/b176764?utm_src=pdf-custom-synthesis#bc-rfq
http://docnum.univ-lorraine.fr/public/DDOC_T_2016_0289_OVDIICHUK.pdf
https://www.hilarispublisher.com/open-access/reactivity-of-23pyridine-dicarboxylic-anhydride-towards-some-nitrogen-nucleophilic-reagents-synthesis-and-antimicrobial-evaluation-2150-3494-2-013.pdf
https://patents.google.com/patent/CN102453022B/en
https://patents.google.com/patent/CN102453022B/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176764?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e 4. Intramolecular hydrogen bonding as a synthetic tool to induce chemical selectivity in acid
catalyzed porphyrin synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

» To cite this document: BenchChem. [Part 1: Structural Chemistry & Physicochemical Profile].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b176764/docs#part-1-structural-chemistry-
physicochemical-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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